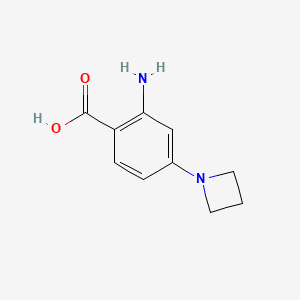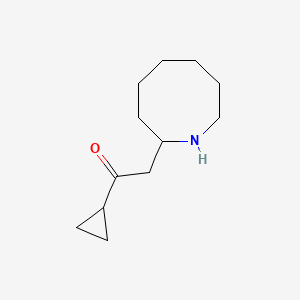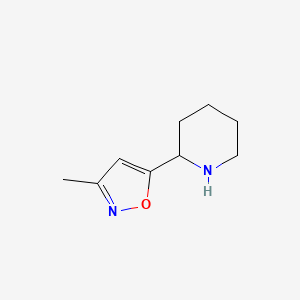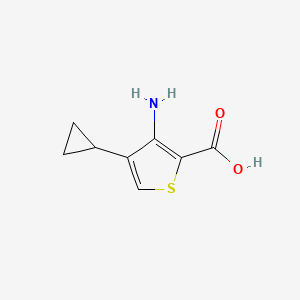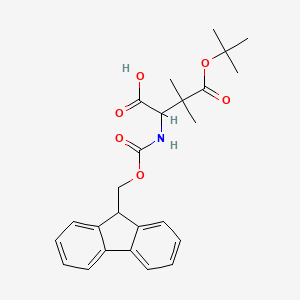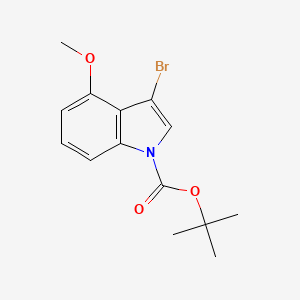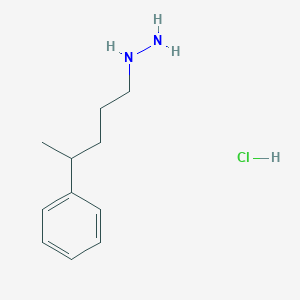
(4-Phenylpentyl)hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of hydrazine derivatives and contains a phenyl group attached to a pentyl (5-carbon) chain.
- The hydrochloride salt form enhances its solubility and stability.
(4-Phenylpentyl)hydrazine hydrochloride: , with the chemical formula , is an organic compound.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: May have applications in drug discovery or as a precursor for pharmaceuticals.
Industry: Used in the preparation of other compounds.
Mechanism of Action
- The exact mechanism of action for (4-Phenylpentyl)hydrazine hydrochloride is context-dependent.
- It may interact with specific molecular targets or pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C11H19ClN2 |
|---|---|
Molecular Weight |
214.73 g/mol |
IUPAC Name |
4-phenylpentylhydrazine;hydrochloride |
InChI |
InChI=1S/C11H18N2.ClH/c1-10(6-5-9-13-12)11-7-3-2-4-8-11;/h2-4,7-8,10,13H,5-6,9,12H2,1H3;1H |
InChI Key |
SZQZZYIYDSAOAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCNN)C1=CC=CC=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


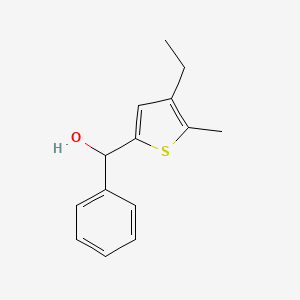
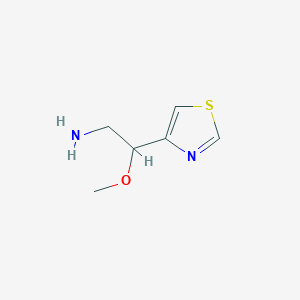
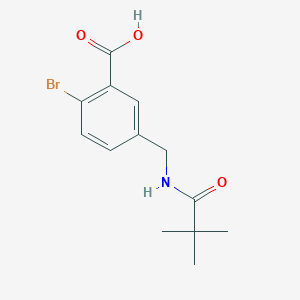
![tert-butyl 7a-phenylhexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate](/img/structure/B13084793.png)
